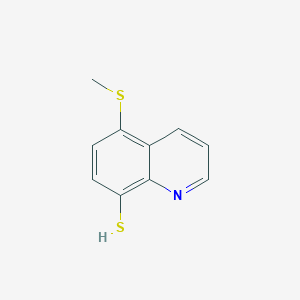
5-(Methylthio)quinoline-8-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Methylthio)quinoline-8-thiol is an organic compound with the molecular formula C10H9NS2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. The presence of both a methylthio group and a thiol group on the quinoline ring makes this compound unique and of interest in various fields of research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)quinoline-8-thiol typically involves the introduction of the methylthio group and the thiol group onto the quinoline ring. One common method involves the reaction of 8-hydroxyquinoline with methylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
5-(Methylthio)quinoline-8-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
5-(Methylthio)quinoline-8-thiol has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Mécanisme D'action
The mechanism of action of 5-(Methylthio)quinoline-8-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Quinoline-8-thiol: Lacks the methylthio group, making it less hydrophobic and potentially less active in certain applications.
5-Methylquinoline-8-thiol: Similar structure but with a methyl group instead of a methylthio group, affecting its reactivity and biological activity.
Uniqueness
5-(Methylthio)quinoline-8-thiol is unique due to the presence of both the methylthio and thiol groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
32433-56-0 |
|---|---|
Formule moléculaire |
C10H9NS2 |
Poids moléculaire |
207.3 g/mol |
Nom IUPAC |
5-methylsulfanylquinoline-8-thiol |
InChI |
InChI=1S/C10H9NS2/c1-13-9-5-4-8(12)10-7(9)3-2-6-11-10/h2-6,12H,1H3 |
Clé InChI |
KZZDIEUWRFVLCO-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C2C=CC=NC2=C(C=C1)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


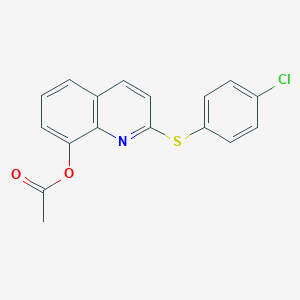
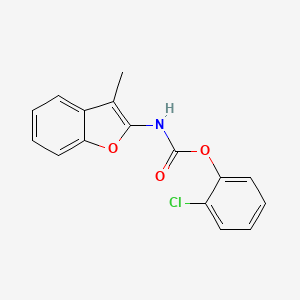
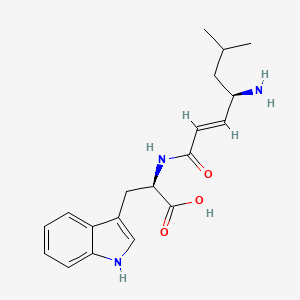

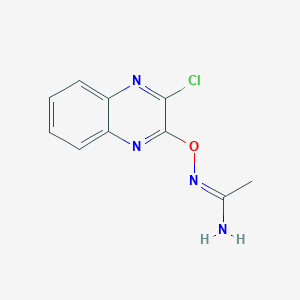
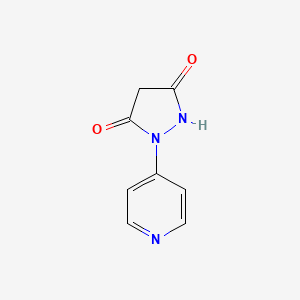
![1,2-Dibromo-3,4,6,7,8,9-hexachlorodibenzo[b,d]furan](/img/structure/B12902260.png)


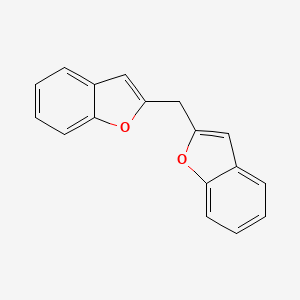
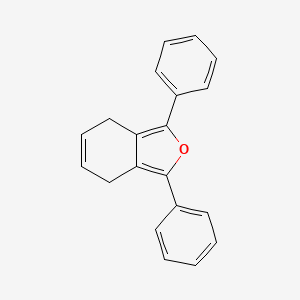

![Ethyl 2-cyano-3-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)acrylate](/img/structure/B12902310.png)

